MBC-11 (trisodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MBC-11 (trisodium) is a first-in-class conjugate of the bone-targeting bisphosphonate etidronate covalently linked to the antimetabolite cytarabine (Ara-C). This compound has shown potential in treating tumor-induced bone disease (TIBD) by targeting and treating cancer-induced bone lesions .
Preparation Methods
Synthetic Routes and Reaction Conditions
MBC-11 (trisodium) is synthesized by covalently linking etidronate, a bisphosphonate, with cytarabine (Ara-C), an antimetabolite. The synthesis involves the formation of a stable conjugate through a series of chemical reactions under controlled conditions .
Industrial Production Methods
The industrial production of MBC-11 (trisodium) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in a powdered form and stored at -20°C for long-term stability .
Chemical Reactions Analysis
Types of Reactions
MBC-11 (trisodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the chemical structure of MBC-11 (trisodium).
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of MBC-11 (trisodium) with modified chemical properties. These derivatives can be used for further research and development .
Scientific Research Applications
MBC-11 (trisodium) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying bisphosphonate-antimetabolite conjugates.
Biology: Investigated for its effects on cell growth and proliferation in various cell lines.
Medicine: Potential treatment for tumor-induced bone disease (TIBD) and other bone-related conditions.
Industry: Used in the development of new therapeutic agents targeting bone diseases .
Mechanism of Action
MBC-11 (trisodium) exerts its effects by targeting bone tissues and delivering cytarabine (Ara-C) directly to the site of disease. The bisphosphonate component binds to bone minerals, while the antimetabolite component inhibits DNA synthesis in cancer cells. This dual action helps reduce bone tumor burden and maintain bone structure .
Comparison with Similar Compounds
Similar Compounds
Zoledronate: Another bisphosphonate used for treating bone diseases.
Pamidronate: A bisphosphonate similar to etidronate, used for treating bone metastases.
Alendronate: A bisphosphonate used for treating osteoporosis
Uniqueness of MBC-11 (trisodium)
MBC-11 (trisodium) is unique due to its dual action mechanism, combining the bone-targeting properties of bisphosphonates with the antimetabolite effects of cytarabine. This makes it a promising candidate for treating tumor-induced bone disease and other bone-related conditions .
Properties
Molecular Formula |
C11H17N3Na3O14P3 |
---|---|
Molecular Weight |
577.15 g/mol |
IUPAC Name |
trisodium;[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(1-hydroxy-1-phosphonatoethyl)phosphinate |
InChI |
InChI=1S/C11H20N3O14P3.3Na/c1-11(18,29(19,20)21)30(22,23)28-31(24,25)26-4-5-7(15)8(16)9(27-5)14-3-2-6(12)13-10(14)17;;;/h2-3,5,7-9,15-16,18H,4H2,1H3,(H,22,23)(H,24,25)(H2,12,13,17)(H2,19,20,21);;;/q;3*+1/p-3/t5-,7-,8+,9-,11?;;;/m1.../s1 |
InChI Key |
UBUXPYGNRUBKPD-XVIIANRVSA-K |
Isomeric SMILES |
CC(O)(P(=O)([O-])[O-])P(=O)([O-])OP(=O)(O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O.[Na+].[Na+].[Na+] |
Canonical SMILES |
CC(O)(P(=O)([O-])[O-])P(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.